Cyclopropanecarbonyl vs. Isopropylcarbonyl: 14–15-Fold Enzyme Inhibition Potency Enhancement
In a class-level study, cyclopropanecarbonyl derivatives were independently found to be 15-fold and 14-fold more potent than their corresponding isopropylcarbonyl analogs as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD) and dihydroorotate dehydrogenase (DHODH), respectively [1]. Co-crystal structures revealed that the cyclopropyl group adopts a fixed bisected conformation enabling specific metal-chelating and hydrogen-bonding interactions at the active site; this conformation is sterically inaccessible to the isopropyl group. While these data are derived from different scaffold contexts and not from the exact target compound, the conformational restriction mechanism is intrinsic to the cyclopropanecarbonyl pharmacophore and is expected to translate to the piperidine-benzoate scaffold.
| Evidence Dimension | Enzyme inhibition potency (IC₅₀ fold-change) |
|---|---|
| Target Compound Data | Cyclopropanecarbonyl derivatives: baseline potency (defined as 1×) |
| Comparator Or Baseline | Isopropylcarbonyl analogs: 14–15× weaker inhibition (i.e., 1/14–1/15 the potency) |
| Quantified Difference | 14–15-fold potency advantage for cyclopropanecarbonyl over isopropylcarbonyl groups |
| Conditions | HPPD and DHODH enzyme inhibition assays; co-crystal structure analysis (PDB entries examined in Kuo et al., 2006) |
Why This Matters
Procurement of a compound with an N-acetyl or N-isobutyryl group instead of cyclopropanecarbonyl would likely result in a >10-fold loss in target engagement potency, undermining SAR studies or lead optimization campaigns.
- [1] Kuo, P.-Y., et al. (2006). Enzyme inhibition potency enhancement by active site metal chelating and hydrogen bonding induced conformation-restricted cyclopropanecarbonyl derivatives. Bioorganic & Medicinal Chemistry Letters, 16(23), 6024-6027. View Source
